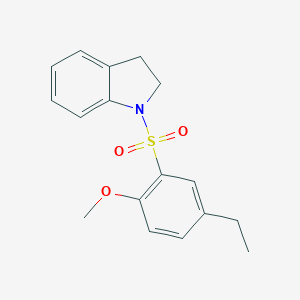

2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl methyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl methyl ether, also known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl methyl ether exerts its effects by binding to specific sites on ion channels and transporters, thereby blocking their function. It has been found to bind to the extracellular domain of chloride channels and transporters, preventing the transport of chloride ions across cell membranes. This compound has also been found to bind to the intracellular domain of anion transporters, inhibiting their activity.

Biochemical and Physiological Effects:

This compound has a variety of biochemical and physiological effects. It has been found to inhibit the transport of bicarbonate ions across cell membranes, which can lead to a decrease in intracellular pH. This compound has also been found to inhibit the transport of neurotransmitters across cell membranes, which can affect synaptic transmission. In addition, this compound has been found to modulate the activity of ion channels, which can affect the excitability of cells.

Advantages and Limitations for Lab Experiments

2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl methyl ether has several advantages for laboratory experiments. It is a well-established compound that has been widely used in scientific research. It is also relatively inexpensive and easy to synthesize. However, there are also some limitations to using this compound in laboratory experiments. It has been found to have non-specific effects on some ion channels and transporters, which can complicate the interpretation of results. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl methyl ether. One area of research is the development of more specific inhibitors of chloride channels and transporters. This could lead to a better understanding of the role of chloride channels in various biological processes. Another area of research is the development of more potent and less toxic inhibitors of anion transporters. This could lead to the development of new drugs for the treatment of diseases that involve abnormal anion transport. Finally, there is a need for more studies on the physiological and biochemical effects of this compound, particularly in vivo studies that can provide a better understanding of its effects on whole organisms.

Conclusion:

In conclusion, this compound is a valuable tool for studying various biological processes. Its well-established synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable compound for scientific research. Further research on this compound could lead to a better understanding of the role of chloride channels and anion transporters in various biological processes, as well as the development of new drugs for the treatment of diseases.

Synthesis Methods

2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl methyl ether can be synthesized by reacting 2,4-dichloro-5-sulfamoyl benzoic acid with 2-aminoethanol in the presence of a base. The resulting product is then treated with sodium hydride and 4-ethylphenyl methyl ether to obtain this compound. This synthesis method has been well established and is commonly used in laboratories.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl methyl ether has been widely used in scientific research to study various biological processes. It has been found to block chloride channels, inhibit anion transport, and modulate ion channels. This compound has been used to study the role of chloride channels in cell volume regulation, the regulation of pH in cells, and the transport of bicarbonate ions across cell membranes. It has also been used to study the role of anion transport in the regulation of cell volume and the transport of neurotransmitters across cell membranes.

properties

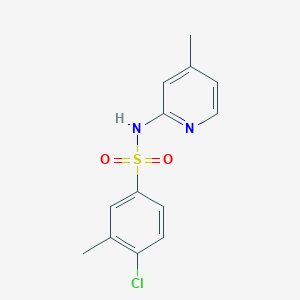

Molecular Formula |

C17H19NO3S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

1-(5-ethyl-2-methoxyphenyl)sulfonyl-2,3-dihydroindole |

InChI |

InChI=1S/C17H19NO3S/c1-3-13-8-9-16(21-2)17(12-13)22(19,20)18-11-10-14-6-4-5-7-15(14)18/h4-9,12H,3,10-11H2,1-2H3 |

InChI Key |

RBEFRRSIUQCEKF-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C32 |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)

![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)

![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)

![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)